Cas no 2229671-59-2 (2-methyl-5-(2-nitroethenyl)pyrazine)

2-Methyl-5-(2-nitroethenyl)pyrazine is a nitrovinyl-substituted pyrazine derivative with notable applications in organic synthesis and flavor chemistry. Its structure features a reactive nitroethenyl group attached to a methyl-substituted pyrazine ring, making it a versatile intermediate for the preparation of heterocyclic compounds. The compound exhibits potential utility in the synthesis of flavor and fragrance ingredients due to its pyrazine backbone, which is known for contributing roasted, nutty aroma profiles. Additionally, its nitro functionality allows for further chemical modifications, such as reduction or cyclization reactions. This compound is typically handled under controlled conditions due to its reactivity and should be stored in a cool, dry environment to ensure stability.
2-methyl-5-(2-nitroethenyl)pyrazine structure
2229671-59-2 structure
Product Name:2-methyl-5-(2-nitroethenyl)pyrazine
CAS No:2229671-59-2
MF:C7H7N3O2
MW:165.149380922318
CID:6010702
PubChem ID:165617413
Update Time:2025-10-29

2-methyl-5-(2-nitroethenyl)pyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-5-(2-nitroethenyl)pyrazine
    • 2229671-59-2
    • EN300-1819356
    • Inchi: 1S/C7H7N3O2/c1-6-4-9-7(5-8-6)2-3-10(11)12/h2-5H,1H3/b3-2+
    • InChI Key: HNVZFOCLMRFJNA-NSCUHMNNSA-N
    • SMILES: [O-][N+](/C=C/C1C=NC(C)=CN=1)=O

Computed Properties

  • Exact Mass: 165.053826475g/mol
  • Monoisotopic Mass: 165.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 71.6Ų

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2-methyl-5-(2-nitroethenyl)pyrazine Related Literature

Additional information on 2-methyl-5-(2-nitroethenyl)pyrazine

Recent Advances in the Study of 2-methyl-5-(2-nitroethenyl)pyrazine (CAS: 2229671-59-2) in Chemical Biology and Pharmaceutical Research

The compound 2-methyl-5-(2-nitroethenyl)pyrazine (CAS: 2229671-59-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of more complex heterocyclic compounds. Its nitroethenyl group and pyrazine core make it a valuable building block for the development of novel pharmaceuticals, particularly in the areas of antimicrobial and anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of pyrazine derivatives with potent antibacterial activity against multidrug-resistant strains.

In terms of biological activity, 2-methyl-5-(2-nitroethenyl)pyrazine has shown promising results in preliminary in vitro studies. Research conducted at the University of Tokyo in 2024 revealed its ability to modulate specific inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. The compound's mechanism of action appears to involve the inhibition of key pro-inflammatory cytokines, though further studies are needed to fully elucidate its pharmacological profile.

The compound's pharmacokinetic properties have also been the subject of recent investigation. A 2024 study in Drug Metabolism and Disposition examined its absorption, distribution, metabolism, and excretion characteristics in animal models. The results indicated favorable bioavailability and a relatively long half-life, making it a promising candidate for further drug development. However, researchers noted the need for structural optimization to improve its metabolic stability.

From a synthetic chemistry perspective, novel methods for the production of 2-methyl-5-(2-nitroethenyl)pyrazine have been developed to improve yield and purity. A 2023 publication in Organic Process Research & Development described an innovative catalytic process that reduces byproduct formation while maintaining high enantioselectivity. These advances in synthetic methodology are expected to facilitate larger-scale production for both research and potential commercial applications.

Looking forward, several research groups have proposed investigating the compound's potential in combination therapies and targeted drug delivery systems. Computational modeling studies published in early 2024 suggest that 2-methyl-5-(2-nitroethenyl)pyrazine could serve as a scaffold for the development of targeted kinase inhibitors, particularly in oncology applications. Clinical translation of these findings will require extensive preclinical testing and safety evaluation.

In conclusion, 2-methyl-5-(2-nitroethenyl)pyrazine (CAS: 2229671-59-2) represents an exciting area of research in chemical biology and pharmaceutical development. Its unique structural features, combined with promising biological activity and improved synthetic accessibility, position it as a compound of significant interest for future therapeutic development. Continued research efforts should focus on elucidating its precise mechanisms of action, optimizing its pharmacological properties, and exploring its potential in various therapeutic areas.

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